N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)naphthalene-2-sulfonamide
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Overview
Description
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)naphthalene-2-sulfonamide is a compound that has garnered significant interest in scientific research due to its potential biological activity and diverse applications. This compound is characterized by its complex structure, which includes a naphthalene-2-sulfonamide moiety linked to a methoxyphenoxy but-2-yn-1-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)naphthalene-2-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2-methoxyphenol: This can be achieved through the methylation of phenol using dimethyl sulfate or methyl iodide in the presence of a base.
Formation of 2-methoxyphenoxy but-2-yne: This involves the reaction of 2-methoxyphenol with propargyl bromide in the presence of a base such as potassium carbonate.
Synthesis of naphthalene-2-sulfonyl chloride: This can be prepared by sulfonation of naphthalene followed by chlorination.
Coupling Reaction: The final step involves the coupling of 2-methoxyphenoxy but-2-yne with naphthalene-2-sulfonyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)naphthalene-2-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfonic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)naphthalene-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to the inhibition of cell proliferation, induction of apoptosis, or disruption of microbial cell walls.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)pyridine-3-sulfonamide
- N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-2-carboxamide
- N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)butane-1-sulfonamide
Uniqueness
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)naphthalene-2-sulfonamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its naphthalene-2-sulfonamide moiety, in particular, is responsible for its potent biological effects and makes it a valuable compound for research and development.
Properties
IUPAC Name |
N-[4-(2-methoxyphenoxy)but-2-ynyl]naphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4S/c1-25-20-10-4-5-11-21(20)26-15-7-6-14-22-27(23,24)19-13-12-17-8-2-3-9-18(17)16-19/h2-5,8-13,16,22H,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCCRUXRJIPWKAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC#CCNS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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